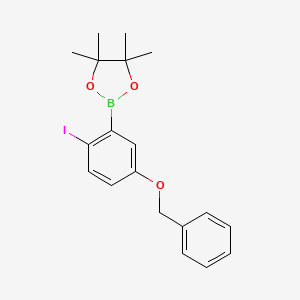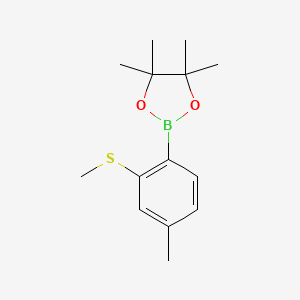![molecular formula C9H14BNO4S B6298215 [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95% CAS No. 1778667-15-4](/img/structure/B6298215.png)
[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C9H14BNO4S . The InChI code is 1S/C9H14BNO4S/c1-7-6-8 (10 (12)13)4-5-9 (7)16 (14,15)11 (2)3/h4-6,12-13H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.09 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Macrocyclic Chemistry
The use of aryl boronic acids, including derivatives similar to [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, has been explored in macrocyclic chemistry. Specifically, the formation of dimeric and tetrameric boronates, which can be analyzed through X-ray crystallography, demonstrates their potential in molecular design and interaction studies (Fárfan et al., 1999).
Organic Phosphorescent Materials
Aryl boronic acids are critical for creating organic room-temperature phosphorescent materials. Through cyclic-esterification with dihydric alcohols, non-active compounds can be converted into long-lived phosphorescent emitters, indicating their significance in optical material science (Zhang et al., 2018).
Polymeric Drug Carriers
Boronic acids play a significant role in medical applications such as antitumor chemotherapy. The design of polymeric carriers for boronic acid-containing drugs, like bortezomib, demonstrates the utility of these compounds in enhancing pharmacokinetics and reducing off-target effects (Kim, Suzuki, & Nagasaki, 2020).
Boronic Acid Esterification
The esterification of boronic acids, such as [4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, is used to synthesize various functional materials, including pharmaceuticals. This process involves environmentally friendly components and showcases the versatility of boronic acids in synthesizing diverse functional groups (Wang, Zhao, & Jiang, 2019).
Glucose-Sensitive Drug Delivery Systems
Boronic acids have been investigated for their potential use in glucose-responsive polymeric insulin delivery systems. Their interaction with cyclic diols can lead to the controlled release of drugs, highlighting their utility in designing self-regulated drug delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).
Genotoxicity Studies
Boronic acids, including their ester derivatives, are important in medicinal chemistry and are typically non-toxic compared to other organic compounds. Studies like the genotoxic potential assessment of boronic acid derivatives on living organisms provide valuable data for their safe application in medical contexts (Khalil, Salman, & Al-Qaoud, 2017).
H-Bond Recognition in Supramolecular Chemistry
The dynamic covalent reactivity of boronic acids, including their ability to form H-bonded complexes, has been explored in supramolecular chemistry. This provides insights into their use in catalysis, organic crystal engineering, and the development of functional materials (Georgiou et al., 2017).
Boronic Acid in Nanomaterials for Drug Delivery
The unique properties of boronic acids have been leveraged in the development of nanomaterials for drug delivery. Their ability to react with biological markers like glucose and sialic acid, as well as their Lewis acid characteristics, make them suitable for designing responsive drug delivery systems (Stubelius, Lee, & Almutairi, 2019).
Biological Activity in Cosmetic Applications
Boronic acids are used in synthesizing compounds with high biological activity potential, such as antioxidants and antibacterials. These compounds are being explored for potential applications in food, pharmaceutical, and cosmetic industries, demonstrating the versatility of boronic acids in different sectors (Temel et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(dimethylsulfamoyl)-3-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-7-6-8(10(12)13)4-5-9(7)16(14,15)11(2)3/h4-6,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMUUHUCUDZNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
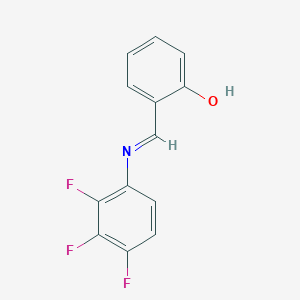


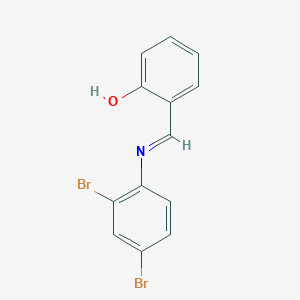
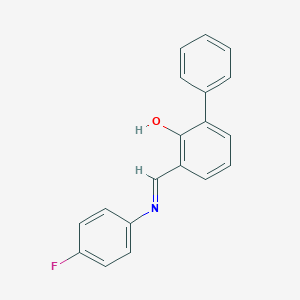

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
